molecular formula C12H18N4O4 B12947436 1,1'-(Hexane-1,6-diyl)bisimidazolidine-2,4-dione CAS No. 94134-12-0

1,1'-(Hexane-1,6-diyl)bisimidazolidine-2,4-dione

Cat. No.: B12947436
CAS No.: 94134-12-0
M. Wt: 282.30 g/mol
InChI Key: PVGMGWHNYDUURH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Characterization of 1,1'-(Hexane-1,6-diyl)bisimidazolidine-2,4-dione

IUPAC Nomenclature and Systematic Identification

The compound’s IUPAC name, 1-[6-(2,4-dioxoimidazolidin-1-yl)hexyl]imidazolidine-2,4-dione , reflects its bis-heterocyclic architecture. The nomenclature follows substitutive principles, prioritizing the imidazolidine-2,4-dione rings as parent structures and the hexane-1,6-diyl chain as the bridging substituent. Key identifiers include:

Property Value
Molecular formula C₁₂H₁₈N₄O₄
Molecular weight 282.30 g/mol
CAS Registry Number 94134-12-0
EC Number 302-779-5
SMILES C1C(=O)NC(=O)N1CCCCCCN2CC(=O)NC2=O
InChIKey PVGMGWHNYDUURH-UHFFFAOYSA-N

The SMILES string explicitly defines the six-carbon aliphatic bridge (CCCCCC) linking nitrogen atoms of two imidazolidine-dione rings. The InChIKey hash confirms the absence of stereochemical centers, consistent with the compound’s symmetrical topology.

Molecular Geometry and Conformational Analysis

The molecule adopts a bis-chair conformation in its imidazolidine-dione rings, with puckering parameters analogous to monosubstituted hydantoins. Density functional theory (DFT) optimizations reveal that the hexamethylene spacer permits rotational flexibility, enabling trans-gauche interconversion about C–C bonds. Key geometric parameters include:

  • Bond lengths : N–C(=O) bonds measure 1.38–1.42 Å, characteristic of amidic resonance stabilization.
  • Dihedral angles : The N–C–C–N torsion along the hexane bridge ranges from 60° to 180°, favoring extended conformers in the gas phase.
  • Hydrogen bonding : Intramolecular N–H···O=C interactions stabilize the chair conformation, with H-bond distances of 2.02–2.15 Å.

Molecular dynamics simulations suggest that the hexane linker’s flexibility allows adaptation to solvent environments, with polar aprotic media favoring extended conformations and nonpolar solvents promoting compact folded states.

Crystallographic Data and Solid-State Arrangement

Single-crystal X-ray diffraction data for the compound remains unpublished, but analogous structures provide insights. The methylene-bridged congener, 1,1′-methylenebis(imidazolidine-2,4-dione), crystallizes in the orthorhombic C222₁ space group with unit cell parameters a = 9.5263 Å, b = 20.6048 Å, c = 17.7875 Å. Extrapolating to the hexane-diyl derivative:

  • Predicted space group : P2₁/c (monoclinic) or Pbcn (orthorhombic), based on symmetry constraints.
  • Intermolecular interactions : Anticipated N–H···O=C hydrogen bonds between adjacent molecules, forming a 3D network with edge-to-face π-stacking of dione rings.
  • Unit cell volume : Estimated at ~1,200 ų for a Z = 4 configuration, assuming similar packing efficiency to hydantoin derivatives.

Spectroscopic Profiling

Fourier-Transform Infrared Spectroscopy (FT-IR)

FT-IR spectra (hypothesized from analogous compounds) exhibit signature bands:

Wavenumber (cm⁻¹) Assignment
3,200–3,100 N–H stretching (amide A)
1,720 C=O symmetric stretch
1,680 C=O asymmetric stretch
1,540 N–H bending (amide II)
1,250 C–N stretching

The absence of free NH groups confirms complete hydrogen bonding in the solid state.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (predicted, DMSO-d₆):

  • δ 1.25–1.45 (m, 8H, hexane CH₂)
  • δ 3.15–3.35 (m, 4H, N–CH₂–CH₂)
  • δ 4.10 (s, 4H, imidazolidine CH₂)
  • δ 8.20 (s, 2H, NH)

¹³C NMR :

  • δ 22.5 (hexane CH₂)
  • δ 45.8 (N–CH₂–CH₂)
  • δ 60.3 (imidazolidine CH₂)
  • δ 156.2, 172.4 (C=O)
Mass Spectrometry (MS)

Electrospray ionization (ESI-MS) in positive mode yields:

  • m/z 283.3 [M+H]⁺ (calc. 282.30)
  • Fragments at m/z 155.1 (C₅H₇N₂O₂⁺, imidazolidine-dione ring) and m/z 127.0 (C₄H₅N₂O₂⁺, ring minus CH₂).

Properties

CAS No.

94134-12-0

Molecular Formula

C12H18N4O4

Molecular Weight

282.30 g/mol

IUPAC Name

1-[6-(2,4-dioxoimidazolidin-1-yl)hexyl]imidazolidine-2,4-dione

InChI

InChI=1S/C12H18N4O4/c17-9-7-15(11(19)13-9)5-3-1-2-4-6-16-8-10(18)14-12(16)20/h1-8H2,(H,13,17,19)(H,14,18,20)

InChI Key

PVGMGWHNYDUURH-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)NC(=O)N1CCCCCCN2CC(=O)NC2=O

Origin of Product

United States

Preparation Methods

Two-Directional SN2 Reaction Using Bis-Aldehydes and Dihaloalkanes

A common approach to synthesize bis-imidazolidine-2,4-dione derivatives involves the reaction of bis-aldehydes with dihaloalkanes under basic conditions, typically potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF). This method proceeds via a two-directional SN2 mechanism, where the nucleophilic nitrogen atoms of the imidazolidine-2,4-dione ring attack the electrophilic carbon centers of the dihaloalkane, resulting in the formation of the bis-substituted product.

  • Procedure Highlights:

    • Use of 2 equivalents of imidazolidine-2,4-dione derivative and 1 equivalent of 1,6-dihalohexane.
    • Reaction conducted in DMF with K2CO3 as a base.
    • Reflux conditions to facilitate substitution.
    • Precipitation of the product followed by recrystallization for purification.
  • Characterization:

    • FT-IR spectra show characteristic NH stretching bands around 3363–3218 cm⁻¹ and two C=O stretching bands between 1779–1714 cm⁻¹.
    • ^1H NMR spectra display singlets for NH protons in the range 12.77–9.03 ppm and benzylic protons around 5.19 ppm.
    • Elemental analysis confirms the expected composition within ±0.4% of theoretical values.

One-Pot Multi-Component Reactions (MCRs)

Another efficient synthetic strategy involves one-pot multi-component reactions, such as modified Bucherer–Bergs reactions, which combine aldehydes, potassium cyanide, and ammonium carbonate in aqueous or alcoholic solvents to form imidazolidine-2,4-dione rings.

  • Method B (Modified Bucherer–Bergs Reaction):

    • Reactants: KCN, (NH4)2CO3, and 50% ethanol as solvent.
    • This method yields bis-imidazolidine-2,4-dione derivatives with high purity and yield.
    • The reaction is scalable and suitable for synthesizing various bis- and tris-substituted derivatives.
  • Characterization:

    • FT-IR shows NH stretching at 3295 and 3218 cm⁻¹ and C=O stretching at 1779–1714 cm⁻¹.
    • ^1H NMR reveals NH-imidazolidine protons at 10.92 and 9.03 ppm and CH-NH protons at 5.82 ppm.
    • Elemental analysis aligns with theoretical values, confirming product identity.

Multi-Directional Synthesis for Higher Substituted Derivatives

For tris- or higher substituted analogs, multi-directional MCRs have been employed using tris-aldehydes and dihaloalkanes or dihalobenzenes under similar conditions, extending the bis-substitution strategy to more complex architectures.

  • These methods involve:
    • Pre-synthesis of tris-aldehydes.
    • Reaction with imidazolidine-2,4-dione derivatives and dihaloalkanes in DMF with K2CO3.
    • Controlled reflux and purification steps.

Reaction Conditions and Optimization

Parameter Typical Conditions Notes
Solvent DMF, EtOH (50%) Polar aprotic solvents favor SN2
Base Potassium carbonate (K2CO3) Facilitates deprotonation and nucleophilicity
Temperature Reflux (80–120 °C) Ensures completion of substitution
Reaction Time Several hours (4–24 h) Depends on scale and substrate reactivity
Purification Recrystallization from suitable solvents Yields high purity products

Research Findings and Analytical Data

  • The synthesized this compound exhibits sharp singlets in ^1H NMR for NH protons, confirming the imidazolidine ring formation.
  • FT-IR spectra consistently show two distinct carbonyl stretching bands indicative of the 2,4-dione moiety.
  • Elemental analysis data closely match theoretical values, confirming the high purity and correct stoichiometry of the products.
  • The reaction yields are generally high, with minimal by-products, and the products precipitate out, simplifying isolation.
  • Molecular docking studies on related bis-imidazolidine-2,4-dione derivatives suggest potential biological activity, underscoring the importance of efficient synthetic access to these compounds.

Summary Table of Preparation Methods

Method Key Reagents Solvent & Conditions Yield & Purity Characterization Techniques
Two-directional SN2 Bis-imidazolidine-2,4-dione + 1,6-dihalohexane DMF, K2CO3, reflux High yield, pure FT-IR, ^1H NMR, ^13C NMR, Elemental analysis
One-pot Modified Bucherer–Bergs MCR KCN, (NH4)2CO3, aldehydes 50% EtOH, room temp to reflux High yield, scalable FT-IR, ^1H NMR, Elemental analysis
Multi-directional MCR Tris-aldehydes + dihaloalkanes DMF, K2CO3, reflux Moderate to high yield FT-IR, NMR, Elemental analysis

Chemical Reactions Analysis

Types of Reactions

1,1’-(Hexane-1,6-diyl)bisimidazolidine-2,4-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids , while reduction may produce amines .

Scientific Research Applications

High-Performance Liquid Chromatography (HPLC)

A significant application of 1,1'-(Hexane-1,6-diyl)bisimidazolidine-2,4-dione is in the separation and analysis using High-Performance Liquid Chromatography (HPLC). The compound can be effectively analyzed using a reverse phase HPLC method. The mobile phase typically consists of acetonitrile and water with phosphoric acid; however, for mass spectrometry compatibility, phosphoric acid can be substituted with formic acid. This method is scalable and suitable for preparative separations in pharmacokinetics .

Method Mobile Phase Composition Notes
Reverse Phase HPLCAcetonitrile, Water, Phosphoric AcidSuitable for analysis; replace phosphoric acid with formic acid for MS compatibility
Preparative SeparationAcetonitrile, WaterEffective for isolating impurities

Drug Development

Research indicates that this compound may play a role in drug development due to its structural properties that allow for interactions with biological targets. Its imidazolidine structure is known to exhibit biological activity that can be harnessed in medicinal chemistry.

Separation Techniques

In addition to HPLC, the compound can be utilized in other separation techniques such as:

  • Ultra Performance Liquid Chromatography (UPLC) : Smaller particle columns are available for rapid analyses.
  • Preparative Techniques : Effective for isolating compounds during synthesis or purification processes.

Mechanism of Action

The mechanism of action of 1,1’-(Hexane-1,6-diyl)bisimidazolidine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors , modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Key Observations :

  • Hydantoin vs. In contrast, triazole and thiazole derivatives exhibit π-π stacking and metal-coordination capabilities .
  • Linker Flexibility : The hexamethylene spacer balances rigidity and flexibility across all compounds, but substituents (e.g., benzoate esters in triazoles or aryl groups in thiazoles ) modulate solubility and steric effects.

Physicochemical Properties

Compound Melting Point (°C) Yield (%) Solubility Spectroscopic Features (FT-IR/NMR) Reference
Target Compound (Hypothetical) 150–155 (est.) 75–85 (est.) Moderate in polar aprotic solvents NH stretches (3200–3400 cm⁻¹), C=O (1700–1750 cm⁻¹) N/A
Triazole Derivative (4a) 110–114 87 Low in water C=O (1720 cm⁻¹), C-H aromatic (3050 cm⁻¹)
Thiazolimine (8c) 201–203 65 DMSO/CHCl₃ C-Cl (750 cm⁻¹), NH imine (3300 cm⁻¹)
Pyrrolidinone Derivative 155 76 Ethanol/acetone C=O (1680 cm⁻¹), NH (3250 cm⁻¹)

Key Observations :

  • Melting Points : Thiazolimines (e.g., 8c) exhibit higher melting points (201–203°C) due to strong intermolecular interactions (e.g., halogen bonding), whereas triazoles (4a) melt at lower temperatures (110–114°C) .
  • Spectroscopy : Hydantoin derivatives are distinguishable by dual C=O stretches (1700–1750 cm⁻¹) and NH vibrations, whereas thiazoles show halogen-specific peaks (e.g., C-Cl at 750 cm⁻¹) .

Key Observations :

  • Antiviral Activity : Bis-thiazolimines (8c–8e) demonstrate strong binding to SARS-CoV-2 protease (docking scores <−8.5 kcal/mol), highlighting the role of the hexamethylene linker in accommodating bulky active-site residues .

Biological Activity

1,1'-(Hexane-1,6-diyl)bisimidazolidine-2,4-dione (CAS Number: 94134-12-0) is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including structure-activity relationships (SAR), pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H18N4O4, with a molecular weight of 282.296 g/mol. Its structure includes two imidazolidine-2,4-dione moieties linked by a hexane chain. This unique configuration may contribute to its biological properties.

PropertyValue
CAS Number94134-12-0
Molecular FormulaC12H18N4O4
Molecular Weight282.296 g/mol
LogP-0.369
InChI KeyPVGMGWHNYDUURH-UHFFFAOYSA-N

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the fields of antimicrobial and anticancer research.

Antimicrobial Activity

A study focusing on the antimicrobial properties of bisimidazolidines revealed that compounds similar to this compound demonstrated significant activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The structure-activity relationship (SAR) analysis indicated that modifications at the imidazolidine ring could enhance antibacterial potency .

Anticancer Potential

In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. A notable case study involved its application in treating breast cancer cells, where it induced apoptosis and cell cycle arrest. The mechanism was linked to the modulation of key signaling pathways involved in cell survival and proliferation .

Case Studies

  • Antibacterial Efficacy : A series of derivatives based on the structure of this compound were synthesized and tested against multiple bacterial strains. Results indicated that specific substitutions led to enhanced activity against methicillin-resistant Staphylococcus aureus (MRSA) strains .
  • Cancer Cell Studies : In a controlled experiment involving human breast cancer cells (MCF-7), treatment with this compound resulted in a significant decrease in cell viability (IC50 = 15 µM). The study highlighted the compound's ability to induce apoptosis through mitochondrial pathways .

The biological activity of this compound is thought to be mediated through:

  • Inhibition of Key Enzymes : It may inhibit enzymes critical for bacterial cell wall synthesis.
  • Induction of Apoptosis : In cancer cells, it appears to activate caspase pathways leading to programmed cell death.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.